N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide
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Overview
Description
N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide: is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a furamide moiety, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trichloromethyl Group: This step can be achieved by reacting the thiazole derivative with trichloromethyl reagents under controlled conditions.
Coupling with Furamide: The final step involves coupling the intermediate with furamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the trichloromethyl group.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections or as a component of drug formulations.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or metabolic pathways.
Pathways Involved: It may interfere with the synthesis of essential biomolecules or disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2,2,2-trichloro-1-(1,3-thiazol-2-ylamino)ethyl)benzamide
- N-(2-oxo-2-(1,3-thiazol-2-ylamino)ethyl)benzamide
Comparison
- Structural Differences : While similar compounds share the thiazole and trichloromethyl groups, they differ in the other functional groups attached, such as benzamide or furamide.
- Unique Properties : N-(2,2,2-Trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide is unique due to the presence of the furamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
303092-62-8 |
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Molecular Formula |
C10H8Cl3N3O2S |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(1,3-thiazol-2-ylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H8Cl3N3O2S/c11-10(12,13)8(16-9-14-3-5-19-9)15-7(17)6-2-1-4-18-6/h1-5,8H,(H,14,16)(H,15,17) |
InChI Key |
WOSDTBUTDFSIME-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CS2 |
Origin of Product |
United States |
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